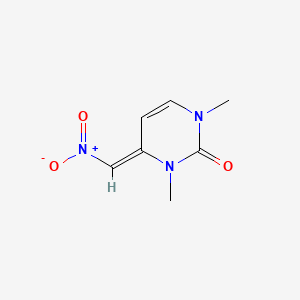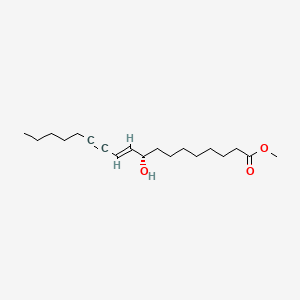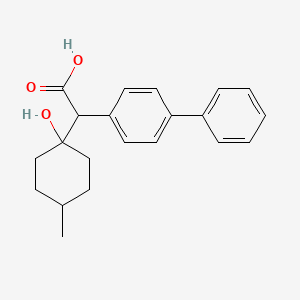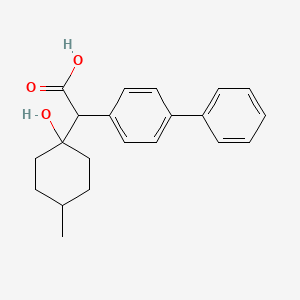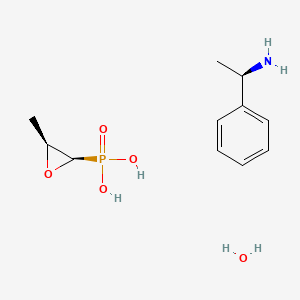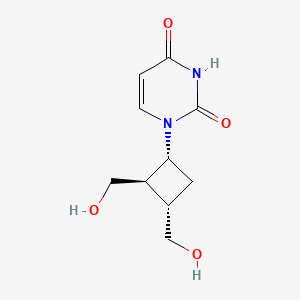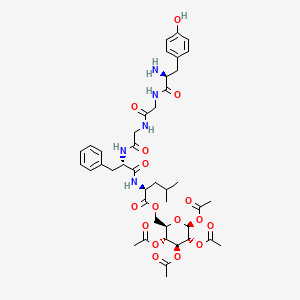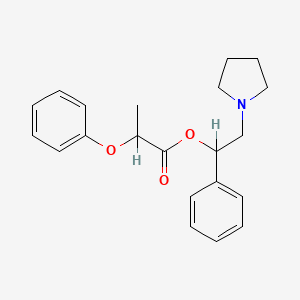
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is an organic compound that belongs to the class of phenoxypropionic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a phenoxy group attached to a propionic acid moiety, which is further esterified with an alpha-(1-pyrrolidinylmethyl)benzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester typically involves the esterification of 2-Phenoxypropionic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxypropionic acid: A simpler analog without the ester group.
2-(4-Chlorophenoxy)propionic acid: Contains a chlorine substituent on the aromatic ring.
2-(4-Bromophenoxy)propionic acid: Contains a bromine substituent on the aromatic ring.
Uniqueness
2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to the presence of the alpha-(1-pyrrolidinylmethyl)benzyl ester group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological activities.
Propiedades
Número CAS |
102597-66-0 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-phenoxypropanoate |
InChI |
InChI=1S/C21H25NO3/c1-17(24-19-12-6-3-7-13-19)21(23)25-20(16-22-14-8-9-15-22)18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
Clave InChI |
VLNBYJUVKJMTPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(CN1CCCC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


